![molecular formula C28H32N4O3S B2719476 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 866016-48-0](/img/no-structure.png)

3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

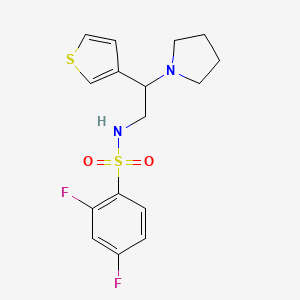

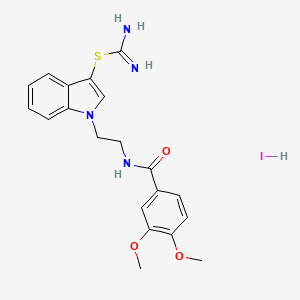

3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C28H32N4O3S and its molecular weight is 504.65. The purity is usually 95%.

BenchChem offers high-quality 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonists

One study focused on derivatives of the compound as potent NR2B subunit-selective antagonists of the NMDA receptor. This research delineated the structure-activity relationship (SAR) and aimed at improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. Several derivatives demonstrated low nanomolar activity in binding and functional assays, showing effectiveness in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Antitumor Activity

Another study explored the antitumor potential of similar compounds, highlighting their synthesis and testing against leukemic and solid tumor cells in vitro and various experimental tumor models using standard NCI protocols. The research indicated promising new classes of antineoplastic agents (Nguyen et al., 1990).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnagenone and khellinone, including derivatives with anti-inflammatory and analgesic properties, were synthesized. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing significant inhibitory activity, especially on COX-2 selectivity, with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Catalyst-Free Synthesis

Research demonstrated a catalyst-free, highly efficient one-pot synthesis of functionalized derivatives, presenting a green chemistry approach to pharmaceutically relevant compounds. This synthesis protocol emphasizes mild reaction conditions, excellent yields, high atom economy, and eco-friendliness (Brahmachari & Nayek, 2017).

Leukotriene Synthesis Inhibitors

Another study described the development of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), essential for leukotriene synthesis. These inhibitors, identified through lead optimization, exhibited excellent in vitro and in vivo inhibition of leukotriene synthesis, alongside favorable pharmacokinetics and safety profiles (Hutchinson et al., 2009).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one' involves the condensation of 4-benzylpiperidine with 5-oxopentanoic acid, followed by cyclization with 2-amino-3-methoxybenzoic acid and thionation with Lawesson's reagent.", "Starting Materials": [ "4-benzylpiperidine", "5-oxopentanoic acid", "2-amino-3-methoxybenzoic acid", "Lawesson's reagent" ], "Reaction": [ "Condensation of 4-benzylpiperidine with 5-oxopentanoic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide.", "Cyclization of the amide with 2-amino-3-methoxybenzoic acid in the presence of a dehydrating agent such as POCl3 or SOCl2 to form the pyrimidoindole intermediate.", "Thionation of the pyrimidoindole intermediate with Lawesson's reagent in the presence of a base such as triethylamine to form the final product." ] } | |

CAS-Nummer |

866016-48-0 |

Produktname |

3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one |

Molekularformel |

C28H32N4O3S |

Molekulargewicht |

504.65 |

IUPAC-Name |

3-[5-(4-benzylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |

InChI |

InChI=1S/C28H32N4O3S/c1-35-21-10-11-23-22(18-21)25-26(29-23)27(34)32(28(36)30-25)14-6-5-9-24(33)31-15-12-20(13-16-31)17-19-7-3-2-4-8-19/h2-4,7-8,10-11,18,20,29H,5-6,9,12-17H2,1H3,(H,30,36) |

InChI-Schlüssel |

VAKSAYMBPPHWDC-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide](/img/structure/B2719398.png)

![6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2719400.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2719401.png)

![2-(1-Methylindol-3-yl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719404.png)

![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)